Tresperimus trihydrochloride

Description

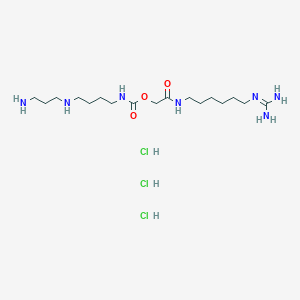

Gusperimus trihydrochloride (C₁₇H₃₅Cl₃N₄O₄) is a synthetic immunosuppressive agent characterized by its asymmetric carbon center, which renders it a racemic mixture. It exists as a white crystalline powder with high water solubility (1 g/mL) and exhibits polymorphism in two crystalline forms (α and β) . Clinically, it has been investigated for autoimmune disorders (e.g., rheumatoid arthritis) and graft rejection prevention due to its ability to inhibit T-cell activation and cytokine production. Its hydrolytic degradation primarily occurs at the chiral center, necessitating stability-focused formulations .

Properties

CAS No. |

160678-11-5 |

|---|---|

Molecular Formula |

C17H40Cl3N7O3 |

Molecular Weight |

496.9 |

IUPAC Name |

2-((6-guanidinohexyl)amino)-2-oxoethyl (4-((3-aminopropyl)amino)butyl)carbamate trihydrochloride |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20;;;/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23);3*1H |

InChI Key |

ROUJFTXNBSKUBV-UHFFFAOYSA-N |

SMILES |

O=C(OCC(NCCCCCCNC(N)=N)=O)NCCCCNCCCN.[H]Cl.[H]Cl.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tresperimus trihydrochloride; Tresperimus HCl; LF08-0299 trihydrochloride; LF 08-0299 trihydrochloride; LF-08-0299 trihydrochloride; |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Trihydrochloride Compounds

Structural and Functional Overview

The trihydrochloride salt form is commonly employed to enhance solubility and stability. Below is a comparative analysis of Gusperimus trihydrochloride with structurally or functionally analogous compounds:

Table 1: Comparative Properties of Gusperimus Trihydrochloride and Related Compounds

| Compound | Molecular Formula | Primary Applications | Solubility | Key Distinguishing Properties |

|---|---|---|---|---|

| Gusperimus Trihydrochloride | C₁₇H₃₅Cl₃N₄O₄ | Immunosuppression, autoimmune therapy | Freely water-soluble | Racemic mixture, α/β crystalline polymorphism |

| Spermidine Trihydrochloride | C₇H₁₉N₃·3HCl | Cellular growth, anti-aging research | Water-soluble | Hygroscopic, precursor to spermine |

| Hoechst-33342 | C₂₇H₂₆N₆O·3HCl | DNA staining (live/fixed cells) | Aqueous buffers | Binds AT-rich DNA regions, fluorescent properties |

| Cetylpyridinium Chloride | C₂₁H₃₈ClN | Antiseptic (oral care, disinfectants) | Water-soluble | Cationic surfactant, disrupts microbial membranes |

| Tetracycline Hydrochloride | C₂₂H₂₄ClN₂O₈ | Broad-spectrum antibiotic | Water-soluble | Inhibits bacterial protein synthesis |

Mechanistic and Pharmacological Differences

- Immunosuppression vs. Antimicrobial Activity: Gusperimus trihydrochloride suppresses immune responses by targeting T-cell proliferation and macrophage activity, distinct from antibiotics like tetracycline hydrochloride, which inhibit bacterial protein synthesis .

- Cellular Processes vs. Diagnostic Use: Spermidine trihydrochloride supports autophagy and longevity in model organisms (e.g., mice), whereas Hoechst-33342 serves as a nuclear stain for fluorescence microscopy, highlighting divergent roles in research .

- Therapeutic vs. Non-Therapeutic Applications: Unlike Gusperimus’s clinical focus, cetylpyridinium chloride is primarily used in non-prescription antiseptics, emphasizing its role in topical rather than systemic applications .

Research Findings and Clinical Implications

- Gusperimus : Early-phase trials demonstrated efficacy in reducing graft rejection rates, though its withdrawal from some markets underscores challenges in balancing efficacy and toxicity .

- Hoechst-33342 : Widely validated in cytometric assays but unsuitable for therapeutic use due to DNA intercalation risks .

Q & A

Q. How can researchers ethically justify in vivo studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.